N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide
Description
Properties
CAS No. |
919772-66-0 |
|---|---|
Molecular Formula |
C18H19N3O3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(2-aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide |
InChI |
InChI=1S/C18H19N3O3/c1-23-17-10-15(5-6-16(17)18(22)21-8-7-19)24-12-14-4-2-3-13(9-14)11-20/h2-6,9-10H,7-8,12,19H2,1H3,(H,21,22) |
InChI Key |
RVXBLALUUCMNML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)C(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthesis via Amide Formation
The most common method involves the reaction between 4-methoxy-2-methoxybenzoic acid and 2-aminoethanol. The steps are as follows:
Reagents :
- 4-Methoxy-2-methoxybenzoic acid
- 2-Aminoethanol
- Dehydrating agents (e.g., thionyl chloride or phosphorus trichloride)
-
- Dissolve 4-methoxy-2-methoxybenzoic acid in a suitable solvent (like dichloromethane).
- Add thionyl chloride dropwise while stirring at room temperature to activate the carboxylic acid.
- After complete conversion, add a solution of 2-aminoethanol to form the amide.
- Purify the product via recrystallization or chromatography.
Alternative Synthesis Using Coupling Reactions
Another approach utilizes coupling reactions involving pre-formed intermediates:
Reagents :
- 3-Cyanophenylboronic acid
- Appropriate coupling agents (e.g., EDC, HOBt)
-
- React 3-cyanophenylboronic acid with activated forms of the methoxybenzamide in the presence of a coupling agent.
- Stir under inert atmosphere conditions to prevent oxidation.
- Isolate and purify the resulting compound using standard techniques.
Table 1: Summary of Preparation Methods
| Methodology | Key Reagents | Steps Involved |
|---|---|---|
| Amide Formation | Thionyl chloride, 4-methoxybenzoic acid | Activation of acid, reaction with aminoethanol |
| Coupling Reaction | EDC, HOBt, cyanophenylboronic acid | Coupling under inert conditions |
To enhance yield and purity, several optimization strategies can be employed:
Temperature Control : Maintaining optimal temperatures during reactions can significantly affect yields.
Solvent Selection : Choosing solvents that solvate reactants well can lead to better reaction kinetics.
Reaction Time : Extended reaction times may improve conversions but should be balanced against potential side reactions.
The preparation of N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide can be achieved through various synthetic routes, primarily focusing on amide formation and coupling reactions. Each method has its advantages and challenges, which can be navigated through careful optimization of reaction conditions.
Further research could explore more environmentally friendly reagents or alternative synthetic pathways that minimize waste and increase efficiency in producing this compound for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using electrophiles like acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
Several analogs share the benzamide scaffold but differ in substituents, influencing their biological and physicochemical properties. Key examples include:
Notes:
- Electron-withdrawing groups (e.g., cyano, nitro, trifluoromethyl) enhance electrophilicity and may improve target binding but reduce metabolic stability.
- Aminoethyl group: Critical for solubility and hydrogen-bond donor capacity, absent in , likely diminishing bioavailability.
Spectroscopic and Structural Analysis
1H NMR Data Comparison :
- Aminoethyl group: Resonances at δ 3.3–3.4 ppm (triplet) and δ 8.5–8.6 ppm (broad singlet for NH₃⁺ in HCl salt) .
- 3-Cyanophenylmethoxy: Aromatic protons at δ 7.2–7.4 ppm (doublets and multiplets), distinct from chloro (δ 7.1–7.3 ppm) or nitro (δ 8.1–8.2 ppm) analogs.
- Methoxy group : Sharp singlet at δ 3.8–3.9 ppm.
Mass Spectrometry :
- Target compound : Expected [M+H]+ ~420–430 (exact mass dependent on isotopic composition).
- Trifluoromethyl analogs (e.g., compound 65): [M+H]+ 457.5, with fragmentation peaks at [M−NH₃+H]+ .
Biological Activity
N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide, also known by its CAS number 919772-66-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a benzamide core with methoxy and cyanophenyl substituents, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.36 g/mol |
| CAS Number | 919772-66-0 |
Research indicates that compounds structurally related to this compound exhibit various mechanisms of action. These may include:
- Inhibition of Enzymatic Activity : Some benzamide derivatives have been shown to inhibit specific enzymes involved in disease processes, such as kinases and proteases.
- Antiviral Activity : Similar compounds have demonstrated antiviral properties by modulating host cell responses or directly inhibiting viral replication.
Biological Activity and Case Studies
- Antiviral Activity : A study on related benzamide derivatives revealed their potential as anti-HBV agents. Compounds were tested for their ability to inhibit hepatitis B virus replication, showing promising IC50 values (concentration required to inhibit 50% of the virus) in the low micromolar range . This suggests that this compound may share similar antiviral properties.
- Cancer Therapeutics : Research on benzamide derivatives has indicated their role as RET kinase inhibitors, which are crucial in certain cancers. For instance, a derivative demonstrated significant inhibition of cell proliferation in RET-driven cancer models . This positions this compound as a candidate for further investigation in oncology.
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key factors include:
- Absorption : The presence of methoxy groups may enhance lipophilicity, potentially improving absorption.
- Metabolism : The compound's stability against metabolic degradation is critical for maintaining efficacy.
- Excretion : Renal or hepatic pathways will determine the compound's elimination half-life and dosing regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
